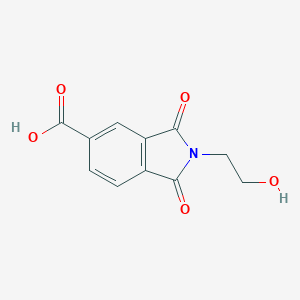

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the preparation of high-performance modified alkyd resins based on 1,3,5-tris-(2-hydroxyethyl)cyanuric acid involves partially substituting 1,3,5-tris-(2-hydroxyethyl)cyanuric acid for glycerol as the polyol . Another study synthesized polymers with excellent absorption properties by graft polymerization of soluble starch-g-poly(acrylic acid-co-2-hydroxyethyl) .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of I. sakaiensis PETase, which degrades PET into monohydroxyethyl terephthalate (MHET) moieties, has been reported . Another study confirmed the structural characteristic of oxidized poly (2-hydroxyethyl acrylate) (OP) by high-performance liquid chromatography, gel permeation chromatography, and hydroxylamine hydrochloride titration .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, hydrogels can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers . Another study proposed a new two-step process leading from dicarboxylic acids, such as succinic and itaconic acid, to N-vinyl-2-pyrrolidone monomers .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, hydrogels synthesized from poly (2-hydroxyethyl methacrylate) (pHEMA) have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity . Another study reported that pHEMA hydrogels obtained with excellent dimensional stability and high thermal stability .Scientific Research Applications

Hydrogel Development

Hydrogels are three-dimensional networks of hydrophilic polymers that can retain a significant amount of water. The compound can be utilized in the synthesis of hydrogels due to its hydrophilic groups like -COOH and -OH. These hydrogels have applications ranging from drug delivery systems to tissue engineering . They are particularly useful in creating scaffolds that mimic the natural tissue environment .

Polymer Nanocomposites

The compound is used in the polymerization of 2-hydroxyethyl methacrylate (HEMA) , which forms poly(HEMA), a material used in making soft contact lenses. When combined with nanographene, the resulting nanocomposites exhibit improved electrical and thermal properties. This has implications for advanced electronic and biomedical applications , where enhanced conductivity and thermal stability are crucial .

Contact Lens Manufacturing

Poly(HEMA) hydrogels, derived from the polymerization of HEMA, are widely used in the production of contact lenses . The compound’s role in this process is to provide the necessary hydrophilic properties that ensure comfort and proper oxygen permeability for the lens wearers .

Adhesive Materials

In the quest for adhesives that perform well under wet conditions, the compound serves as a precursor in synthesizing materials that maintain their adhesive properties even in moist environments. This is particularly relevant in marine applications and surgical adhesives .

Mechanism of Action

Safety and Hazards

The safety and hazards of related compounds have been reported. For instance, a safety data sheet for phenylboronic acid, a related compound, indicates that it may cause respiratory irritation . Another safety data sheet for HEPES, another related compound, also indicates that it may cause respiratory irritation .

Future Directions

The future directions of related compounds have been discussed. For instance, a study emphasized flexible and self-healable hydrogels as electrolytes for energy storage and energy conversion applications . Another study demonstrated a new method of obtaining pHEMA hydrogels by bulk polymerization, in a single processing step and without the use of cross-linking agents .

properties

IUPAC Name |

2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-4-3-12-9(14)7-2-1-6(11(16)17)5-8(7)10(12)15/h1-2,5,13H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBLBYTUNQVQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353580 | |

| Record name | N-(2-Hydroxyethyl)trimellitimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid | |

CAS RN |

17329-32-7 | |

| Record name | 2,3-Dihydro-2-(2-hydroxyethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)trimellitimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.